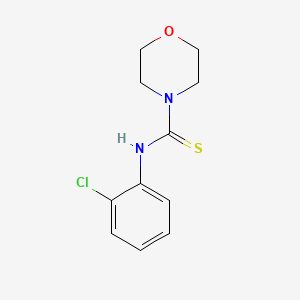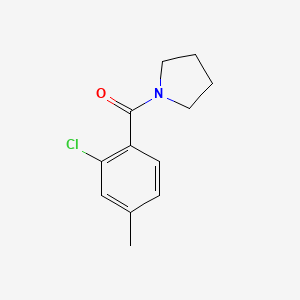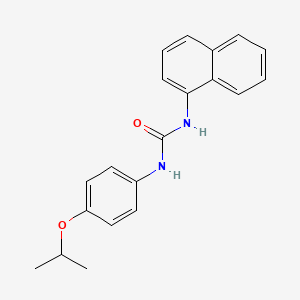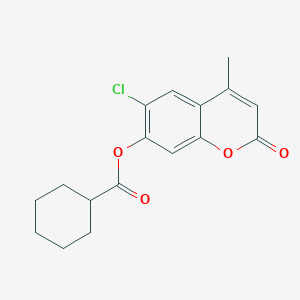
N-(2-chlorophenyl)-4-morpholinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-morpholinecarbothioamide, also known as CORM-3, is a chemical compound that has shown promising results in scientific research applications. CORM-3 is a carbon monoxide-releasing molecule that has been studied for its potential therapeutic benefits in various medical conditions.
Mecanismo De Acción
N-(2-chlorophenyl)-4-morpholinecarbothioamide releases carbon monoxide (CO) when it comes into contact with biological tissues. CO has been shown to have various physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. The release of CO from this compound can activate various signaling pathways in cells, leading to these physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can reduce oxidative stress, inflammation, and cell proliferation. In vivo studies have shown that this compound can improve blood flow, reduce hypertension, and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-4-morpholinecarbothioamide in lab experiments is its specificity for releasing CO. This allows researchers to study the effects of CO on biological tissues without the potential toxic effects of inhaling CO gas. However, one limitation of using this compound is its potential instability in biological fluids, which can affect its efficacy.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-4-morpholinecarbothioamide. One area of research is the development of more stable and effective this compound derivatives for therapeutic use. Another area of research is the investigation of the molecular mechanisms of this compound in various medical conditions. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy or radiation therapy, should be explored.
Conclusion:
In conclusion, this compound is a promising carbon monoxide-releasing molecule that has shown potential therapeutic benefits in various medical conditions. Its specificity for releasing CO allows researchers to study the effects of CO on biological tissues without the potential toxic effects of inhaling CO gas. Further research is needed to fully understand the molecular mechanisms of this compound and its potential therapeutic applications.
Métodos De Síntesis
N-(2-chlorophenyl)-4-morpholinecarbothioamide is synthesized by reacting 2-chlorobenzoyl chloride with morpholine and sodium hydrosulfide. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-morpholinecarbothioamide has been studied for its potential therapeutic benefits in various medical conditions, including cardiovascular disease, inflammation, and cancer. In cardiovascular disease, this compound has been shown to have vasodilatory effects, which can improve blood flow and reduce hypertension. In inflammation, this compound has been shown to reduce pro-inflammatory cytokines and oxidative stress, which can help alleviate symptoms of inflammatory conditions such as rheumatoid arthritis. In cancer, this compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c12-9-3-1-2-4-10(9)13-11(16)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNIEXDUNQAKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)


![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)
![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)
![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)
![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)

![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)


![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)